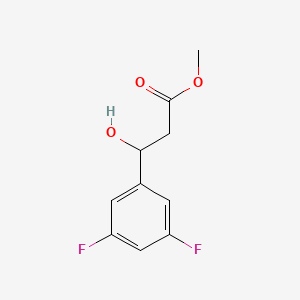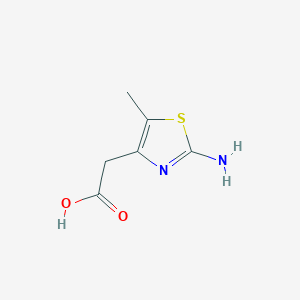
2-(2-Amino-5-methylthiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-methyl-1,3-thiazol-4-yl)acetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This ester is then further processed to yield the desired thiazole derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(2-Amino-5-methyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
科学的研究の応用
2-(2-Amino-5-methyl-1,3-thiazol-4-yl)acetic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound may activate or inhibit signaling pathways, leading to various biological effects.
類似化合物との比較
2-Aminothiazole: A simpler thiazole derivative with similar biological activities, used in the synthesis of more complex molecules.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol:
Thiazole-4-acetic acid: Another thiazole derivative with applications in drug design and materials science.
Uniqueness: 2-(2-Amino-5-methyl-1,3-thiazol-4-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C6H8N2O2S |
|---|---|
分子量 |
172.21 g/mol |
IUPAC名 |
2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(2-5(9)10)8-6(7)11-3/h2H2,1H3,(H2,7,8)(H,9,10) |
InChIキー |
BPCFGOYREXZKLH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


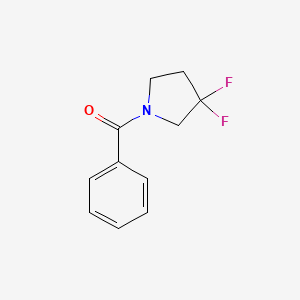
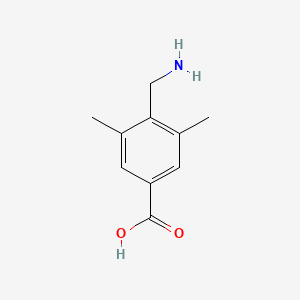
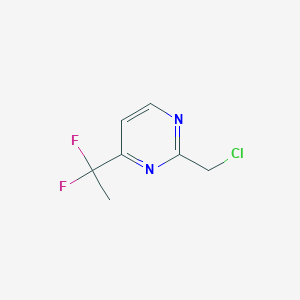

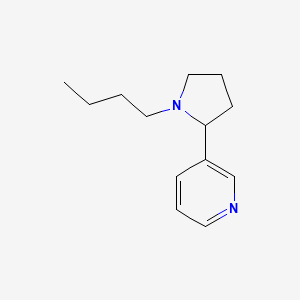
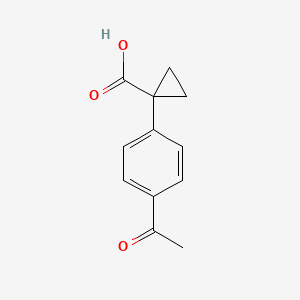
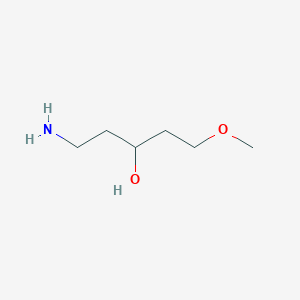
![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
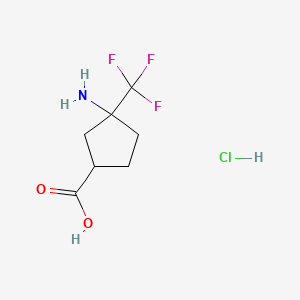
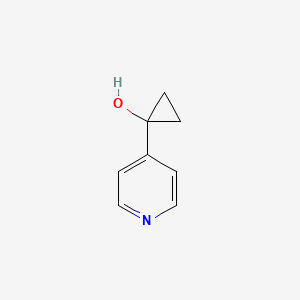
![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)
